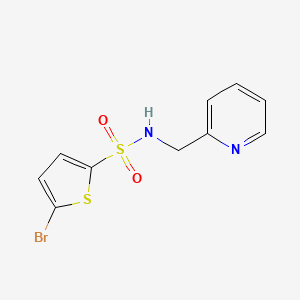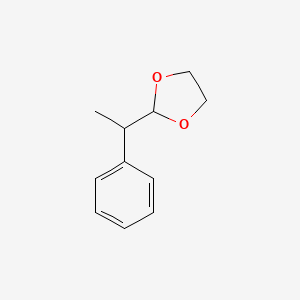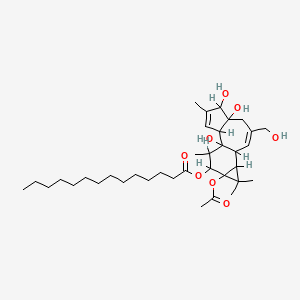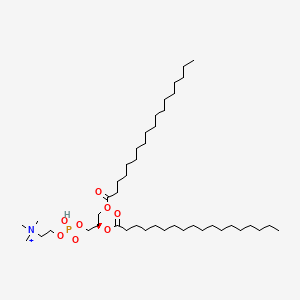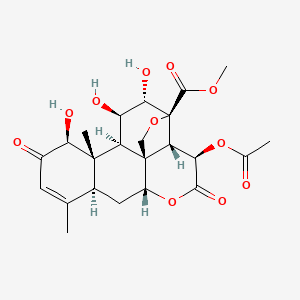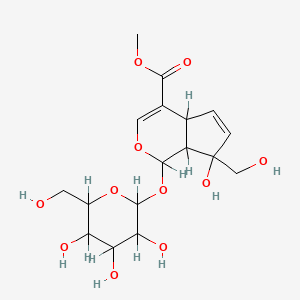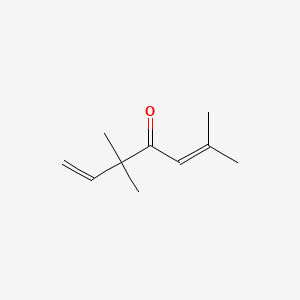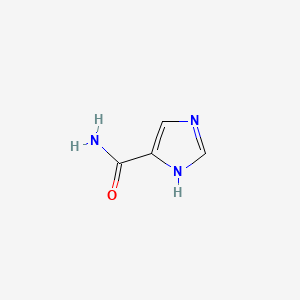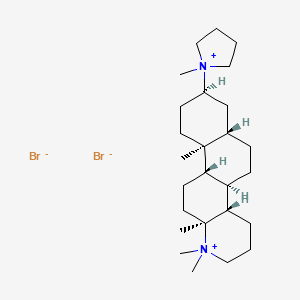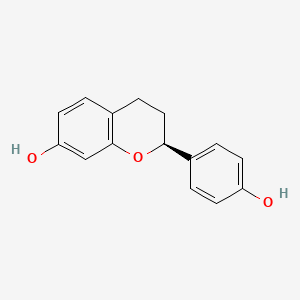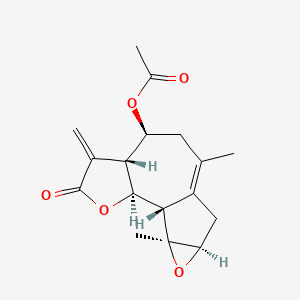
Arteglasin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arteglasin A is a sesquiterpene lactone.
Wissenschaftliche Forschungsanwendungen
Cerebral Autosomal Dominant Arteriopathy with Subcortical Infarcts and Leukoencephalopathy (CADASIL)
Arteglasin A has been researched in the context of CADASIL, a monogenic small vessel disease. This condition is characterized by a range of neurological symptoms and is linked to mutations in the NOTCH3 gene. Research has focused on understanding the clinical, neuroimaging, neuropathological, genetic, and therapeutic aspects of CADASIL (Di Donato et al., 2017). Additionally, CADASIL is known for causing brain infarcts and dementia, and research has delved into its hereditary nature and the associated vascular pathology (Kalimo et al., 2002).
OCT-Angiography and CADASIL
Studies have utilized Optical Coherence Tomography Angiography (OCT-A) to evaluate retinal and choriocapillaris blood flow in CADASIL patients. This approach has helped in understanding the changes in retinal vessel density associated with the disease, offering insights into the underlying vascular changes (Nelis et al., 2018).
Implications of CADASIL in Vascular Dementia
Research has also focused on the implications of CADASIL in causing vascular dementia, particularly looking at the role of stem cell factor and granulocyte colony-stimulating factor in therapeutic approaches. These studies have explored how these factors might influence the progression of the disease and potentially offer avenues for treatment (Liu et al., 2015).
Structural and Functional Impact
There has been significant interest in the structural and functional impact of CADASIL on patients, including studies on cerebral vasoreactivity and morphometric analysis of vascular changes. This research has implications for understanding the pathophysiology of the disease and potential therapeutic interventions (Lacombe et al., 2005), (Brulin et al., 2002).
Eigenschaften
CAS-Nummer |
33204-39-6 |
|---|---|
Produktname |
Arteglasin A |
Molekularformel |
C17H20O5 |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
[(1S,2S,6R,7S,12R,14S)-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-7-yl] acetate |
InChI |
InChI=1S/C17H20O5/c1-7-5-11(20-9(3)18)13-8(2)16(19)21-15(13)14-10(7)6-12-17(14,4)22-12/h11-15H,2,5-6H2,1,3-4H3/t11-,12+,13+,14-,15-,17+/m0/s1 |
InChI-Schlüssel |
IJNUSISHBLGZMG-JMZZHWKLSA-N |
Isomerische SMILES |
CC1=C2C[C@@H]3[C@]([C@@H]2[C@@H]4[C@@H]([C@H](C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
SMILES |
CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
Kanonische SMILES |
CC1=C2CC3C(C2C4C(C(C1)OC(=O)C)C(=C)C(=O)O4)(O3)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



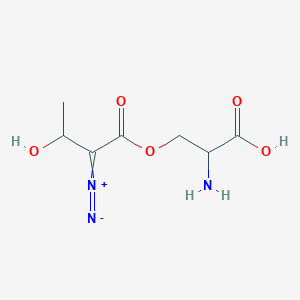
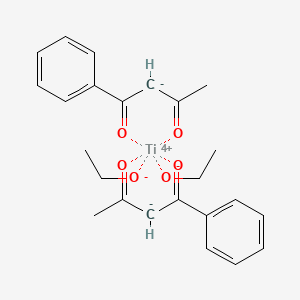
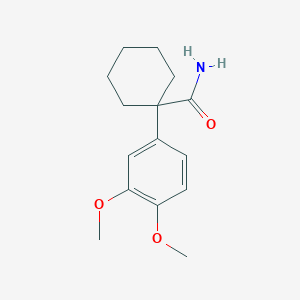
![2,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1204974.png)
